molecular formula C12H16BrNOS B8759857 (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide

(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide

Katalognummer: B8759857
Molekulargewicht: 302.23 g/mol
InChI-Schlüssel: LJYVHAAXTPZBPB-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a bromophenyl group, an ethylidene linkage, and a sulfinamide moiety

Vorbereitungsmethoden

The synthesis of ®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(3-bromophenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinamide linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.

Analyse Chemischer Reaktionen

®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfone derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of ®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide can be compared with similar compounds such as:

    ®-1-(3-bromophenyl)ethylamine: This compound lacks the sulfinamide moiety and is less versatile in terms of chemical reactivity.

    2-methylpropane-2-sulfinamide: This compound lacks the bromophenyl group and does not exhibit the same level of biological activity.

    ®-N-(1-(3-chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide: This compound has a chlorophenyl group instead of a bromophenyl group, which can lead to different chemical and biological properties.

Eigenschaften

Molekularformel

C12H16BrNOS

Molekulargewicht

302.23 g/mol

IUPAC-Name

(R)-N-[1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1-4H3/t16-/m1/s1

InChI-Schlüssel

LJYVHAAXTPZBPB-MRXNPFEDSA-N

Isomerische SMILES

CC(=N[S@](=O)C(C)(C)C)C1=CC(=CC=C1)Br

Kanonische SMILES

CC(=NS(=O)C(C)(C)C)C1=CC(=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.